molecular formula C14H20O9S B15343292 beta-d-Thioglucose tetraacetate

beta-d-Thioglucose tetraacetate

Cat. No.: B15343292
M. Wt: 364.37 g/mol
InChI Key: SGUWTTGYRDTUHK-XJFOESAGSA-N
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Description

Beta-d-Thioglucose tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose, is a chemical compound with the molecular formula C14H20O9S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-d-Thioglucose tetraacetate can be synthesized through the acetylation of beta-d-thioglucose. The process typically involves the reaction of beta-d-thioglucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Beta-d-Thioglucose tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of beta-d-Thioglucose tetraacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. In photodynamic therapy, the compound can generate singlet oxygen upon photoexcitation, leading to the selective destruction of cancer cells . The acetyl groups can be hydrolyzed, releasing the active thioglucose moiety which can then participate in biochemical reactions .

Comparison with Similar Compounds

  • 1-Thio-β-D-glucose sodium salt
  • 5-Thio-D-glucose
  • Phenyl 1-thio-β-D-galactopyranoside
  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
  • β-D-Glucose pentaacetate
  • α-D (+)-Glucose pentaacetate
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
  • Acetobromo-α-D-galactose

Uniqueness: Beta-d-Thioglucose tetraacetate is unique due to its combination of a thiol group and acetylated hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to generate singlet oxygen upon photoexcitation also sets it apart from other similar compounds .

Properties

Molecular Formula

C14H20O9S

Molecular Weight

364.37 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-1-hydroxy-6-sulfanylidenehexan-2-yl] acetate

InChI

InChI=1S/C14H20O9S/c1-7(16)20-11(5-15)13(22-9(3)18)14(23-10(4)19)12(6-24)21-8(2)17/h6,11-15H,5H2,1-4H3/t11-,12+,13-,14-/m1/s1

InChI Key

SGUWTTGYRDTUHK-XJFOESAGSA-N

Isomeric SMILES

CC(=O)O[C@H](CO)[C@H]([C@@H]([C@H](C=S)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC(CO)C(C(C(C=S)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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